N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-22-10-4-6-13(22)16-20-15(24-21-16)12-19-17(23)18(8-2-3-9-18)14-7-5-11-25-14/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQXSRAVAAKMML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3(CCCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic molecule that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Structure
The compound features several notable structural components:
- Pyrrole moiety : Contributes to the compound's ability to interact with various biological targets.
- Oxadiazole ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Thiophene group : Often associated with enhanced pharmacological activity.
Molecular Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H16N4O2S |
| Molecular Weight | 304.38 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The pyrrole and thiophene moieties may facilitate interactions with neurotransmitter receptors, potentially affecting mood and cognition.
- Oxidative Stress Induction : The oxadiazole ring can generate reactive oxygen species (ROS), leading to oxidative stress in target cells, which is a mechanism often exploited in cancer therapy.
- Nucleic Acid Interaction : The compound may interact with DNA or RNA, influencing gene expression and cellular function.
Therapeutic Potential
Research indicates that compounds similar to this one exhibit a wide range of biological activities:
- Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties : Some derivatives have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Preliminary findings suggest that this compound may reduce inflammation markers in vitro .
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of oxadiazole derivatives, revealing that certain modifications increased cytotoxicity against breast cancer cell lines. The mechanism was linked to ROS production and subsequent apoptosis induction .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiophene-containing compounds. The results indicated that these compounds exhibited significant activity against Gram-positive bacteria, highlighting their potential as novel antibiotics .
Case Study 3: Anti-inflammatory Properties
Research evaluating the anti-inflammatory effects of similar compounds showed a reduction in pro-inflammatory cytokines in cell cultures treated with oxadiazole derivatives. This suggests a promising avenue for developing anti-inflammatory drugs .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other biologically active compounds:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| 1,3,4-Oxadiazole Derivative | Anticancer, Antimicrobial | Oxadiazole ring |
| Thiophene Derivative | Antimicrobial, Anti-inflammatory | Thiophene group |
| Pyrrole Derivative | Neuroactive, Antioxidant | Pyrrole moiety |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural and Bioactivity Comparison
*Calculated based on molecular formula.
Key Observations:
Core Heterocycle Influence :
- The 1,2,4-oxadiazole core in the target compound offers greater metabolic stability compared to triazole or urea analogs due to its resistance to enzymatic degradation .
- Triazole derivatives (e.g., compounds in ) exhibit stronger antimicrobial activity but lower selectivity due to their smaller size and higher polarity.
Substituent Effects: The thiophen-2-yl group enhances lipophilicity and membrane permeability compared to phenyl or furan substituents .
Bioactivity Trends: Thiophene-containing compounds (target compound and triazole derivatives) show broader activity spectra, likely due to sulfur’s role in redox interactions .
Q & A
Basic: What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
The compound’s synthesis likely follows a multi-step protocol involving cyclization and functionalization of oxadiazole and thiophene moieties. Evidence from analogous syntheses (e.g., 1,2,4-oxadiazole derivatives) suggests using K₂CO₃ in DMF as a base for nucleophilic substitution reactions to attach the thiophene group . Key variables include:
- Temperature : Room temperature avoids side reactions (e.g., decomposition of thiophene rings) .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
